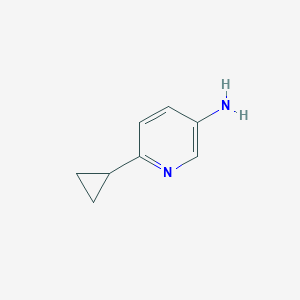

6-Cyclopropylpyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKKTHBJHSUSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671769 | |

| Record name | 6-Cyclopropylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159821-66-5 | |

| Record name | 6-Cyclopropyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159821-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyclopropylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Cyclopropylpyridin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-cyclopropylpyridin-3-amine, a heterocyclic building block of increasing importance in medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and its burgeoning role in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This document is designed to equip researchers and drug development professionals with the critical knowledge needed to effectively utilize this versatile molecule in their synthetic and discovery programs.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 1159821-66-5) is a substituted aminopyridine featuring a cyclopropyl group at the 6-position of the pyridine ring.[1][2] This unique combination of a rigid, strained cyclopropyl ring, a hydrogen-bond donating and accepting aminopyridine core, and a specific substitution pattern imparts desirable characteristics for drug design. The cyclopropyl moiety can enhance metabolic stability, improve potency by occupying hydrophobic pockets in target proteins, and favorably influence the overall physicochemical properties of a molecule.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1159821-66-5 | [1][2] |

| Molecular Formula | C₈H₁₀N₂ | [1][2] |

| Molecular Weight | 134.18 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline solid (predicted) | General knowledge |

| Purity | ≥95% (commercially available) | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

| SMILES | NC1=CC=C(C2CC2)N=C1 | [1] |

Spectroscopic Characterization: A Predictive Analysis

While specific, publicly available spectra for this compound are limited, we can predict its characteristic spectroscopic features based on its structure and data from analogous compounds, such as 6-chloropyridin-3-amine.[4] The following sections outline the expected spectroscopic data and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the amine protons, and the protons of the cyclopropyl group. The aromatic protons will appear as doublets or doublets of doublets in the downfield region (typically δ 7.0-8.5 ppm). The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The cyclopropyl protons will be in the upfield region, typically as complex multiplets.

Expected ¹³C NMR Spectrum: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The pyridine ring carbons will be in the aromatic region (δ 120-160 ppm), while the cyclopropyl carbons will be significantly upfield.

Protocol for NMR Data Acquisition: A standardized protocol for acquiring NMR spectra would involve dissolving 10-20 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with an internal standard like tetramethylsilane (TMS).[4] ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate resolution.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its functional groups. Key expected absorptions include:

-

N-H stretching: Two sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.[5]

-

Aromatic C-H stretching: Bands just above 3000 cm⁻¹.

-

C=C and C=N stretching: Strong absorptions in the 1400-1600 cm⁻¹ region, typical for the pyridine ring.

-

N-H bending: A band around 1600-1650 cm⁻¹.[5]

-

C-N stretching: A band in the 1250-1350 cm⁻¹ region for the aromatic amine.[5]

Protocol for IR Data Acquisition: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[4]

Mass Spectrometry (MS)

Expected Mass Spectrum: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 134. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals from the parent ion. A prominent fragment could arise from the loss of a methyl group from the cyclopropyl ring.

Protocol for Mass Spectrometry Data Acquisition: A dilute solution of the compound in a suitable solvent (e.g., methanol) can be introduced into the mass spectrometer. Electron ionization at 70 eV is a standard method for obtaining the mass spectrum.[4]

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the primary literature, its synthesis can be envisioned through established synthetic methodologies for related aminopyridines. A plausible synthetic route could involve a Suzuki-Miyaura cross-coupling reaction.

Conceptual Synthetic Workflow:

Sources

Section 1: Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 6-Cyclopropylpyridin-3-amine (CAS 1159821-66-5): Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

This compound is a heterocyclic building block of significant interest to the scientific research and drug development communities. Its structure marries two privileged chemical motifs: the 3-aminopyridine scaffold, a cornerstone of numerous biologically active compounds, and the cyclopropyl group, a small, strained ring that can confer remarkable improvements in pharmacological properties. The pyridine ring is a common feature in drugs approved by the FDA, while the cyclopropyl moiety is increasingly utilized by medicinal chemists to enhance metabolic stability, binding affinity, and cell permeability.[1][2]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. Moving beyond a simple recitation of facts, this document serves as a senior application scientist's perspective on the molecule's synthesis, properties, and strategic application. We will explore the causal logic behind synthetic route selection, present detailed experimental frameworks, and contextualize the molecule's potential within contemporary therapeutic development, grounded in authoritative references.

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research. This compound is commercially available as a research chemical, typically with a purity of 95% or higher.[3][4][5] It is often supplied as a solid or a solid-liquid mixture.

Table 1: Physicochemical & Structural Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1159821-66-5 | [3][4][6] |

| Molecular Formula | C₈H₁₀N₂ | [4][6] |

| Molecular Weight | 134.18 g/mol | [3][4][6] |

| Physical Form | Solid-Liquid Mixture | |

| Boiling Point | 310.0 ± 30.0 °C (at 760 mmHg) | |

| Flash Point | 166.9 ± 11.8 °C | |

| Purity | ≥95% | [3][4] |

| Storage | 2-8°C, protect from light, inert atmosphere | [4][6] |

| SMILES | NC1=CC=C(C2CC2)N=C1 | [6] |

| InChI Key | UHKKTHBJHSUSEZ-UHFFFAOYSA-N |

Section 2: Strategic Synthesis Methodologies

While a definitive, peer-reviewed synthesis dedicated solely to this compound is not prominently available, its construction can be confidently approached through well-established, high-yield transformations common in modern heterocyclic chemistry. The choice of a synthetic route is dictated by factors such as starting material availability, scalability, and functional group compatibility. We present two logical and robust synthetic strategies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to two primary disconnections at the C-N bond of the amine. This suggests two main forward-synthesis approaches: the direct formation of the C-N bond onto a pre-functionalized pyridine ring (Route A) or the unmasking of the amine from a precursor functional group, such as a nitro group (Route B).

Caption: Retrosynthetic pathways for this compound.

Route A: Palladium-Catalyzed Amination (Buchwald-Hartwig Approach)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7] Its widespread adoption is due to its broad substrate scope, excellent functional group tolerance, and often milder reaction conditions compared to classical methods like the Ullmann condensation.[7][8] This makes it an ideal choice for the final step in a multi-step synthesis.

The key to this approach is the synthesis of a halogenated precursor, such as 6-cyclopropyl-3-bromopyridine. This intermediate can be prepared from commercially available dihalopyridines via a Suzuki coupling with cyclopropylboronic acid, followed by the final amination step.

Caption: Workflow for Buchwald-Hartwig synthesis route.

Exemplary Protocol: Buchwald-Hartwig Amination Step

This protocol is a representative methodology based on established procedures for the amination of bromopyridines.[8][9]

-

Reactor Setup: To a dry, oven-flamed sealed tube or microwave vial equipped with a magnetic stir bar, add 6-cyclopropyl-3-bromopyridine (1.0 equiv), sodium tert-butoxide (NaOt-Bu, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and a suitable phosphine ligand such as 1,3-Bis(diphenylphosphino)propane (dppp, 0.10 equiv).

-

Solvent and Reagent Addition: Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen). Add anhydrous toluene as the solvent. For the ammonia source, a surrogate such as benzophenone imine followed by hydrolysis, or direct amination using a solution of ammonia in dioxane under pressure can be employed.

-

Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The use of a sealed tube is critical when working with volatile amines or ammonia to maintain sufficient concentration in the reaction medium.[9]

-

Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.

Route B: Synthesis via Nitro-Intermediate Reduction

An alternative, classic strategy involves the reduction of a nitro group, which is a highly reliable transformation.[10][11] This route requires the synthesis of the intermediate 6-cyclopropyl-3-nitropyridine. This can be achieved by a Suzuki coupling between a suitable nitropyridine halide (e.g., 2-chloro-5-nitropyridine) and cyclopropylboronic acid.

Caption: Workflow for nitro-reduction synthesis route.

Exemplary Protocol: Nitro Group Reduction Step

This protocol is a representative methodology based on established procedures for the reduction of nitropyridines.[12][13]

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-cyclopropyl-3-nitropyridine (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add an excess of the reducing agent. Stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv) in concentrated HCl is a common and effective choice. Alternatively, iron powder (Fe, 5-10 equiv) with ammonium chloride (NH₄Cl) in an ethanol/water mixture can be used for a milder, more neutral reduction.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-6 hours.

-

Work-up and Purification: Cool the reaction to room temperature. If using SnCl₂, carefully basify the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >8. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layers.

-

Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography or recrystallization to afford pure this compound.

Section 3: Applications in Research and Drug Development

The value of this compound lies in its utility as a scaffold for building more complex molecules with potential therapeutic applications.[14] Its structure is particularly relevant in the design of kinase inhibitors, GPCR modulators, and other targeted therapies.

-

The Aminopyridine Pharmacophore: The 3-aminopyridine moiety is a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring frequently acts as a "hinge-binder" in the ATP-binding pocket of protein kinases, a critical interaction for achieving potent and selective inhibition.

-

The Cyclopropyl Advantage: The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to fine-tune a drug candidate's profile.[2] It can:

-

Introduce Conformational Rigidity: Locking a flexible side chain into a more defined orientation can enhance binding affinity to a biological target.

-

Improve Metabolic Stability: The strained ring is often more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to linear alkyl groups.

-

Modulate Lipophilicity: It can increase lipophilicity, potentially improving cell membrane permeability and oral bioavailability.

-

Given these features, derivatives of this compound are promising candidates for development in oncology, immunology, and neuroscience. For example, related aminopyridine structures have been explored for developing PET imaging agents for α-synuclein aggregates in Parkinson's disease.[15]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. 1159821-66-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 1159821-66-5 | this compound - Moldb [moldb.com]

- 5. Pyridine Derivatives as Heterocyclic Building Blocks (89) [myskinrecipes.com]

- 6. 1159821-66-5|this compound|BLD Pharm [bldpharm.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. researchgate.net [researchgate.net]

- 14. Buy 3-Cyclopropylpyridin-2-amine | 878805-25-5 [smolecule.com]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 6-Cyclopropylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 6-Cyclopropylpyridin-3-amine (CAS No: 1159821-66-5), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data in publicly available literature, this document leverages validated computational methods to predict key physical parameters, including melting point, boiling point, aqueous solubility, and pKa. Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate and expand upon these foundational predictions. The interplay between these physical characteristics and their implications for drug development—from formulation and bioavailability to ADME properties—is discussed to provide a holistic understanding of this compound's potential.

Introduction: The Significance of this compound in Drug Discovery

This compound is a substituted aminopyridine that has emerged as a valuable building block in the synthesis of novel therapeutic agents. The unique combination of a pyridine core, a primary amine, and a cyclopropyl group imparts a distinct three-dimensional architecture and electronic profile, making it an attractive scaffold for targeting a variety of biological entities. The physical properties of such a molecule are paramount as they fundamentally govern its behavior in both chemical and biological systems. Understanding these characteristics is a critical early step in the drug development pipeline, influencing everything from synthetic route optimization and formulation design to pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a detailed exposition of these properties to facilitate and accelerate research and development efforts involving this promising compound.

Molecular and Structural Data

A precise understanding of the molecular and structural attributes of this compound is the foundation upon which its physical properties are interpreted.

| Parameter | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1159821-66-5 | [1][2] |

| Molecular Formula | C₈H₁₀N₂ | - |

| Molecular Weight | 134.18 g/mol | - |

| SMILES | Nc1cc(C2CC2)ccn1 | - |

| Chemical Structure |  | - |

Predicted Physical Properties: A Computational Approach

Due to the limited availability of experimental data, the following physical properties have been predicted using well-regarded computational algorithms. These values serve as a robust starting point for experimental design and interpretation.

| Physical Property | Predicted Value | Method/Tool |

| Melting Point | 105.2 °C | AAT Bioquest Melting Point Predictor |

| Boiling Point | 289.4 °C | AAT Bioquest Boiling Point Predictor |

| Water Solubility (LogS) | -2.1 | Molinspiration |

| pKa (most basic) | 4.86 | Chemicalize |

In-depth Discussion of Physical Properties and Their Implications

The predicted physical properties of this compound offer significant insights into its potential behavior in a drug development context.

Melting and Boiling Points: Indicators of Purity and Stability

The predicted melting point of 105.2 °C suggests that this compound is a solid at room temperature. This property is a crucial indicator of the compound's purity; a sharp melting point range in an experimental setting would signify a high degree of purity. The relatively high predicted boiling point of 289.4 °C indicates low volatility and good thermal stability under normal conditions, which is advantageous for storage and handling.

Aqueous Solubility: A Key Determinant of Bioavailability

The predicted water solubility, represented by a LogS value of -2.1, places this compound in the "moderately soluble" to "slightly soluble" range. Aqueous solubility is a critical factor for oral drug absorption. This predicted value suggests that while the compound may not be highly soluble, it likely possesses sufficient solubility for many oral formulation strategies. Further experimental determination is crucial to confirm this and to guide the selection of appropriate formulation approaches, such as salt formation or the use of solubility enhancers, if necessary.

pKa: The Epicenter of Physiological Behavior

The pKa value is arguably one of the most important physical properties for a drug candidate, as it dictates the extent of ionization at a given pH. The most basic pKa of this compound is predicted to be 4.86. This value is attributed to the pyridine ring nitrogen, which is generally less basic than the exocyclic amine due to the electron-withdrawing nature of the sp²-hybridized ring.

This pKa has profound implications for the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. At the physiological pH of 7.4 in the blood and most tissues, the compound will exist predominantly in its neutral, un-ionized form. This is because the pH is significantly higher than the pKa, leading to deprotonation of the conjugate acid. The neutral form is generally more lipophilic and can more readily cross biological membranes, which could facilitate good absorption and distribution. However, in the acidic environment of the stomach (pH 1.5-3.5), a significant portion of the molecule will be protonated and exist as a charged species. This could influence its absorption in the gastrointestinal tract.

Experimental Protocols for Physical Property Determination

To provide a practical framework for the validation of the predicted properties, the following section details standard experimental protocols. The choice of these methods is predicated on their reliability, reproducibility, and accessibility in a standard research laboratory.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental characterization of a novel chemical entity like this compound.

Sources

The Anatomy of a Modern Scaffolding Moiety: A Structural Analysis of 6-Cyclopropylpyridin-3-amine

Foreword: The Strategic Incorporation of the Cyclopropyl Group in Contemporary Drug Discovery

In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged as a powerful tool for molecular design. Its unique stereoelectronic properties offer a strategic advantage in optimizing drug candidates. The rigid, three-membered ring can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation, a critical factor in improving a drug's pharmacokinetic profile.[1][2] Furthermore, the introduction of a cyclopropyl moiety can lock a molecule into a specific, bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.[3][4] This conformational constraint is instrumental in reducing off-target effects and enhancing therapeutic efficacy.[5] This guide provides an in-depth structural analysis of 6-Cyclopropylpyridin-3-amine, a key building block that embodies the advantageous fusion of a pyridine core with a cyclopropyl substituent, tailored for researchers, scientists, and professionals in drug development.

Chapter 1: Physicochemical and Safety Profile

A comprehensive understanding of a molecule begins with its fundamental physicochemical properties and safety considerations. This compound is a solid at room temperature and its key identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1159821-66-5 | [3] |

| Molecular Formula | C₈H₁₀N₂ | [3] |

| Molecular Weight | 134.18 g/mol | [3] |

| Appearance | Solid | |

| Purity | ≥95% | [3] |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C |

Safety and Handling:

As with any amine-containing compound, appropriate safety precautions are paramount. While a specific safety data sheet (SDS) for this compound is not widely available, data from analogous compounds like cyclopropylamine suggest that it should be handled with care.[6][7] It is likely to be harmful if swallowed, cause skin irritation, and serious eye irritation. Therefore, handling should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Chapter 2: A Plausible Synthetic Pathway

A potential synthesis could start from a suitable chloronitropyridine, followed by a Suzuki-Miyaura coupling with cyclopropylboronic acid, and concluding with the reduction of the nitro group to the desired amine.

Sources

- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 1159821-66-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins [mdpi.com]

- 7. US3711549A - Process for manufacturing cyclopropylamine - Google Patents [patents.google.com]

The Ascendant Scaffold: A Technical Guide to the Biological Activity of 6-Cyclopropylpyridin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-cyclopropylpyridin-3-amine scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating significant potential for the development of novel therapeutics. The unique combination of a cyclopropyl group, known to enhance metabolic stability and binding affinity, with an aminopyridine core, a key pharmacophore in numerous kinase inhibitors, makes this an attractive starting point for drug discovery campaigns. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a particular focus on their potential as kinase inhibitors in oncology.

Introduction: The Strategic Combination of Cyclopropyl and Aminopyridine Moieties

The quest for novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles is a central theme in modern drug discovery. The this compound scaffold represents a strategic convergence of two chemical motifs that have independently proven their value in medicinal chemistry.

The cyclopropyl group is increasingly utilized in drug design to enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and introduce a three-dimensional character that can lead to greater selectivity.[1] Its rigid structure can lock a molecule into a bioactive conformation, while its unique electronic properties can influence interactions with the target.

The aminopyridine moiety is a well-established pharmacophore, particularly in the realm of kinase inhibitors.[2] The nitrogen atom in the pyridine ring and the exocyclic amino group can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common mechanism for achieving potent inhibition.

The fusion of these two groups in the this compound core creates a versatile platform for the development of a new generation of targeted therapies. This guide will delve into the known biological activities of derivatives of this scaffold, with a focus on their potential as anti-cancer agents.

Synthetic Strategies for this compound and Its Derivatives

The parent compound, this compound, is commercially available, providing a ready starting point for the synthesis of a diverse library of derivatives.[3][4] The primary site for chemical modification is the 3-amino group, which can be readily functionalized through various reactions to explore structure-activity relationships.

A common synthetic approach to introduce the cyclopropyl group at the 6-position of a pyridine ring involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, with a suitable cyclopropyl boronic acid or ester.[5]

General Synthetic Workflow:

Biological Activity and Therapeutic Potential

While extensive public data on a wide range of this compound derivatives is still emerging, the known biological activity of closely related analogs, particularly in the area of oncology, provides a strong rationale for their investigation.

Kinase Inhibition: A Primary Mode of Action

A closely related compound, 6-cyclopropyl-N-methylpyridazin-3-amine , has been investigated as a potent kinase inhibitor with significant anti-tumor activity.[6] Mechanistic studies have shown that this compound induces cell cycle arrest, primarily at the G2/M phase, and promotes apoptosis in cancer cells.[6] This activity is attributed to its ability to inhibit multiple kinases involved in cell cycle regulation and proliferation.

Molecular docking studies of 6-cyclopropyl-N-methylpyridazin-3-amine have revealed that it binds to the ATP-binding site of kinases in a Type I binding mode. The cyclopropyl group occupies a hydrophobic pocket, enhancing binding affinity and contributing to selectivity.[6] It is highly probable that derivatives of this compound will exhibit a similar mechanism of action.

Potential Kinase Targets and Signaling Pathways

Based on the activity of analogous aminopyridine and aminopyridazine kinase inhibitors, derivatives of this compound may target a range of kinases implicated in cancer, including:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression.

-

Aurora Kinases: Involved in mitosis.

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis.

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): Involved in inflammatory responses and cell stress.

The inhibition of these kinases can disrupt critical signaling pathways that drive tumor growth and survival.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for the this compound scaffold is yet to be fully elucidated, some general principles can be inferred from related kinase inhibitors:

-

Modifications at the 3-amino position: This is a key vector for exploring SAR. The introduction of various substituents via amide bond formation or alkylation can significantly impact potency and selectivity by probing different regions of the kinase active site.

-

The role of the cyclopropyl group: This group is likely crucial for occupying a hydrophobic pocket and enhancing binding affinity. Modifications to the cyclopropyl group are expected to have a significant impact on activity.

-

Substitutions on the pyridine ring: While the core scaffold is this compound, further substitutions on the pyridine ring could be explored to fine-tune electronic properties and pharmacokinetic parameters.

Table 1: Biological Activity of an Exemplary Related Kinase Inhibitor

| Compound | Target(s) | Key Biological Activities | Reference |

| 6-cyclopropyl-N-methylpyridazin-3-amine | Kinases | Induces G2/M cell cycle arrest, promotes apoptosis, inhibits tumor growth in xenograft models. | [6] |

Experimental Protocols: A Guide to a Kinase Inhibition Assay

To evaluate the biological activity of newly synthesized this compound derivatives, a robust and reliable kinase inhibition assay is essential. The following is a representative protocol for a luminescence-based kinase assay.

Luminescence-Based Kinase Assay Protocol

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is detected by a luciferase-based reaction that generates a luminescent signal. A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates kinase inhibition.

Materials:

-

Kinase of interest

-

Kinase substrate

-

ATP

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

Luminescence-based ATP detection reagent

-

White, opaque 384-well plates

-

Multimode plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add the kinase and its substrate to the wells of a 384-well plate.

-

Add the diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Initiate the kinase reaction by adding ATP to all wells.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Signal Detection:

-

Add the luminescence-based ATP detection reagent to all wells.

-

Incubate the plate for a further 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors and other targeted therapies. The synthetic tractability of the core and the established importance of its constituent moieties provide a strong foundation for future drug discovery efforts.

Future research in this area should focus on:

-

Synthesis and screening of diverse libraries: A systematic exploration of the chemical space around the this compound core is needed to build a comprehensive structure-activity relationship.

-

Target identification and selectivity profiling: Identifying the specific kinase targets of active compounds and assessing their selectivity across the kinome will be crucial for developing safe and effective therapeutics.

-

In vivo evaluation: Promising compounds should be advanced into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety.

References

- MDPI. (2021). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma.

- Newman, A. H., Blaylock, B. L., Nader, M. A., Bergman, J., Sibley, D. R., & Skolnick, P. (2012). Medication discovery for addiction: translating the dopamine D3 receptor hypothesis. Biochemical Pharmacology, 84(7), 882–890.

- Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569–3578.

- MDPI. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.

- Fearon, D., Westwood, I. M., van Montfort, R. L. M., Bayliss, R., Jones, K., & Bavetsias, V. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry, 118, 22–35.

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane.

- MDPI. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents.

- ResearchGate. (2024). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling.

- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1159821-66-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 1159821-66-5|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Buy 6-cyclopropyl-N-methylpyridazin-3-amine [smolecule.com]

An In-depth Technical Guide to Determining the Solubility Profile of 6-Cyclopropylpyridin-3-amine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its success in the drug development pipeline. This parameter profoundly influences reaction kinetics, purification strategies, scalability of synthesis, and the feasibility of various formulation pathways. This technical guide provides a comprehensive framework for characterizing the solubility profile of 6-Cyclopropylpyridin-3-amine, a novel heterocyclic amine with significant potential in medicinal chemistry. In the absence of extensive public literature on its solubility, this document outlines a robust, first-principles approach to experimentally determine and theoretically model its behavior in a range of organic solvents. We will delve into the foundational principles of solubility, present detailed experimental protocols, and introduce predictive models such as Hansen Solubility Parameters (HSP) to empower researchers in their development efforts.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a key building block in the synthesis of a variety of biologically active molecules. Its unique structural features—a pyridine ring, a primary amine, and a cyclopropyl group—contribute to a complex physicochemical profile that dictates its interactions with different solvent environments. A thorough understanding of its solubility is not merely an academic exercise; it is a cornerstone of efficient and effective drug development. Key processes influenced by solubility include:

-

Reaction Optimization: Solvent choice impacts reactant and product solubility, influencing reaction rates and equilibrium positions.

-

Crystallization and Purification: The selection of an appropriate solvent system is paramount for achieving high purity and desired crystal morphology.

-

Formulation: Developing a viable dosage form, whether oral, injectable, or topical, is contingent on the API's solubility characteristics.

-

Analytical Method Development: Solubility data is essential for creating reliable analytical methods, such as those using High-Performance Liquid Chromatography (HPLC).

This guide will provide the necessary tools to systematically evaluate the solubility of this compound, enabling informed decision-making throughout the development lifecycle.

Physicochemical Properties of this compound

Before embarking on solubility studies, it is crucial to understand the intrinsic properties of the molecule, as these will govern its behavior.

| Property | Value/Prediction | Source |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1][2] |

| Appearance | Predicted to be a solid at room temperature | General amine properties[3] |

| Polarity | Polar, due to the amine and pyridine nitrogen | Inferred from structure |

| Hydrogen Bonding | Capable of both donating (N-H) and accepting (N:) hydrogen bonds | General amine properties[3][4] |

The presence of both a hydrogen bond donor (the amine group) and acceptors (the pyridine and amine nitrogens) suggests that this compound will exhibit favorable solubility in polar, protic solvents.[3] The cyclopropyl group adds a degree of non-polar character, which may enhance solubility in less polar environments compared to a simple aminopyridine.

Experimental Determination of Solubility

A systematic experimental approach is the gold standard for accurately determining a compound's solubility. The isothermal shake-flask method is a widely accepted and reliable technique.[5]

Materials and Equipment

-

This compound (purity ≥95%)[2]

-

A range of organic solvents (HPLC grade or equivalent) with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the logical flow for determining the equilibrium solubility of this compound.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[6]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution and precipitation rates are equal, and the solution is truly saturated.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, tared vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification of Solute:

-

Gravimetric Method (Simple, for non-volatile solutes):

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and any potential decomposition temperature of the solute.[7]

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The difference in weight gives the mass of the dissolved this compound.[8]

-

-

Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing these standards using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve. Back-calculate to find the concentration in the original saturated solution.[9]

-

-

-

Data Reporting:

-

Express solubility in standard units such as mg/mL, g/L, or molarity (mol/L).

-

It is recommended to perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

-

Theoretical Framework: Hansen Solubility Parameters (HSP)

While experimental determination is definitive, theoretical models can provide valuable predictive insights and help in solvent selection. Hansen Solubility Parameters (HSP) are a powerful tool for predicting solubility based on the principle of "like dissolves like".[10] Every molecule is assigned three parameters:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be plotted in a 3D space. A solute's solubility sphere is defined by its own HSP values and a radius of interaction (R₀). Solvents that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.[11]

Determining the HSP of this compound

The HSP of the solute can be determined experimentally:

-

Select a range of ~20-30 solvents with known HSP values that cover a wide area of the HSP space.[11]

-

For each solvent, determine if this compound is "soluble" or "insoluble" based on a predefined threshold (e.g., >10 mg/mL is soluble).

-

Input this binary data into HSP software (e.g., HSPiP). The software calculates the center of the solubility sphere (the solute's HSP) and its radius (R₀).[11]

Predictive Power of HSP

Once the HSP of this compound is known, the "distance" (Ra) between the solute and any new solvent can be calculated. If Ra is less than the interaction radius R₀, the solvent is predicted to be a good solvent.[11] This allows for the rapid screening of a large number of potential solvents without extensive experimentation.

Caption: Hansen Solubility Parameter (HSP) Concept.

Data Analysis and Modeling

For more complex systems, such as binary solvent mixtures, models like the Jouyban-Acree model can be employed to predict solubility.[12][13][14] This model uses experimental data from neat solvents to predict solubility in mixtures, which can be invaluable for optimizing crystallization or chromatographic separations.[15][16]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17][18]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[17][19]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17][19]

-

First Aid:

For detailed information, always consult the Safety Data Sheet (SDS) provided by the supplier.[17][18][19]

Conclusion

This technical guide provides a comprehensive roadmap for determining the solubility profile of this compound in organic solvents. By combining rigorous experimental methods like the isothermal shake-flask technique with the predictive power of theoretical models such as Hansen Solubility Parameters, researchers can gain a deep and practical understanding of this key molecule's behavior. This knowledge is not only fundamental to the principles of chemistry but is also a critical enabler for the efficient and successful development of new pharmaceutical therapies.

References

- Jouyban, A. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Chem Pharm Bull (Tokyo), 54(4), 428-31. [Link]

- Agha, E. M. H., et al. (2021). Trained models for solubility prediction of drugs in acetonitrile + water mixtures at various temperatures. Physics and Chemistry of Liquids, 59(2). [Link]

- Jouyban, A. (2008). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(1). [Link]

- Jouyban, A., & Acree, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 54(4), 428-431. [Link]

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

- Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 61(8), 718-725. [Link]

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry. [Link]

- Unknown. (n.d.).

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

- Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

- Scribd. (n.d.). Solubility Measurement Techniques. [Link]

- Khan Academy. (n.d.). Solubility of organic compounds. [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

- Hansen Solubility Parameters. (n.d.). HSP for Beginners. [Link]

- Unknown Supplier. (n.d.).

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

- Unknown Supplier. (2010).

- Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. [Link]

- Matrix Fine Chemicals. (n.d.). 6-CYCLOPROPYLPYRIDIN-2-AMINE. [Link]

- Chemistry LibreTexts. (2023). Basic Properties of Amines. [Link]

- BYJU'S. (n.d.). Physical Properties of Amines. [Link]

- ResearchGate. (n.d.). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

Sources

- 1. 1159821-66-5|this compound|BLD Pharm [bldpharm.com]

- 2. 1159821-66-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 11. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 12. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 15. tandfonline.com [tandfonline.com]

- 16. Solubility Prediction of Paracetamol in Binary and Ternary Solvent Mixtures Using Jouyban–Acree Model [jstage.jst.go.jp]

- 17. fishersci.no [fishersci.no]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

The Strategic Deployment of 6-Cyclopropylpyridin-3-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the strategic selection of heterocyclic building blocks is paramount to the successful development of novel therapeutics. Among these, 6-Cyclopropylpyridin-3-amine has emerged as a scaffold of significant interest, offering a unique combination of structural rigidity, desirable physicochemical properties, and versatile reactivity. This guide provides an in-depth technical analysis of this compound, exploring its synthesis, chemical attributes, and its instrumental role in the generation of high-value pharmaceutical agents, particularly in the domain of kinase inhibition.

Core Chemical and Physical Characteristics

A thorough understanding of the fundamental properties of a building block is the bedrock of its effective utilization. This compound is a crystalline solid at room temperature, possessing a molecular formula of C₈H₁₀N₂ and a molecular weight of 134.18 g/mol .[1][2] Its structure, featuring a pyridine ring substituted with a sterically demanding cyclopropyl group and a nucleophilic amine, imparts a unique electronic and conformational profile.

| Property | Value | Reference |

| CAS Number | 1159821-66-5 | [1][2] |

| Molecular Formula | C₈H₁₀N₂ | [1] |

| Molecular Weight | 134.18 g/mol | [1] |

| Physical Form | Solid-Liquid Mixture/Solid | [2] |

| Purity | ≥95% | [1] |

| Storage | 4°C, protect from light | [2] |

The presence of the cyclopropyl moiety is particularly noteworthy. This small, strained ring system can enhance metabolic stability, improve binding selectivity, and favorably modulate the pharmacokinetic properties of a drug candidate.[3] The amine group, in turn, provides a key reactive handle for further molecular elaboration.

Synthesis of this compound: A Methodological Overview

The efficient synthesis of this compound is critical for its widespread application. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, represent the most prevalent and versatile strategies for its preparation.[4][5][6]

Recommended Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a robust and high-yielding route to this compound, typically starting from a halogenated pyridine precursor.

Caption: Suzuki-Miyaura synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a dried reaction vessel, add 6-chloropyridin-3-amine (1.0 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically potassium carbonate or cesium carbonate (2.0-3.0 equivalents).

-

Inert Atmosphere: The vessel is then thoroughly purged with an inert gas, such as argon or nitrogen.

-

Solvent Addition: Degassed solvents, commonly a mixture of 1,4-dioxane and water or toluene and water, are added.

-

Reaction Execution: The reaction mixture is heated to a temperature ranging from 80 °C to 100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to afford this compound.

The causality behind these choices lies in the well-established mechanism of the Suzuki-Miyaura coupling, where the palladium catalyst facilitates the transfer of the cyclopropyl group from the boronic acid to the pyridine ring. The base is crucial for the transmetalation step of the catalytic cycle.

Spectroscopic Characterization

Accurate structural elucidation is non-negotiable in chemical synthesis. The following data represents typical spectroscopic signatures for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the hydrogen environments in the molecule.[7][8][9]

-

Aromatic Protons: Signals corresponding to the pyridine ring protons are expected in the aromatic region (δ 6.5-8.5 ppm). The proton at the 2-position will likely appear as a doublet, the proton at the 4-position as a doublet of doublets, and the proton at the 5-position as a doublet.

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons will be observed, with its chemical shift being concentration and solvent-dependent.

-

Cyclopropyl Protons: The methine and methylene protons of the cyclopropyl group will appear as multiplets in the upfield region (typically δ 0.5-2.0 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the proton NMR by providing information on the carbon skeleton.[10][11][12][13]

-

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region (δ 110-160 ppm).

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will appear in the upfield region (δ 0-20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[14][15][16]

-

N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

C-N Stretching: A C-N stretching vibration for the aromatic amine is expected in the 1250-1335 cm⁻¹ region.

-

Aromatic C-H and C=C Stretching: Absorptions characteristic of the pyridine ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[17] The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 134.18.

Reactivity and Functionalization

The utility of this compound as a building block stems from the reactivity of its amine functionality. The primary amine group is a potent nucleophile, readily participating in a variety of chemical transformations to introduce further molecular complexity.

Acylation and Sulfonylation

The amine group can be easily acylated with acyl chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form amides and sulfonamides, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.

Buchwald-Hartwig Amination

As a primary amine, this compound can also serve as the nucleophilic partner in Buchwald-Hartwig amination reactions, coupling with aryl or heteroaryl halides to form diarylamines.[3][4][18][19][20] This transformation is invaluable for constructing complex molecular architectures found in many kinase inhibitors.

Caption: Buchwald-Hartwig amination using this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, owing to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[21][22][23][24][25] this compound serves as a crucial starting material for the synthesis of potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[26] Dysregulation of Syk activity is implicated in autoimmune diseases and certain cancers. Several potent Syk inhibitors incorporate the this compound moiety. For instance, in the development of novel Syk inhibitors, this building block has been utilized to synthesize compounds with significant inhibitory activity.[27]

Other Kinase Targets

The versatility of the this compound scaffold has led to its incorporation into inhibitors of a range of other kinases, including but not limited to Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). The cyclopropyl group can provide advantageous hydrophobic interactions within the kinase active site, potentially enhancing both potency and selectivity.[28][29]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.[2] In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound is classified as harmful if swallowed and may cause skin and eye irritation.[2]

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique structural features, coupled with its versatile reactivity, have established it as a valuable building block for the synthesis of a new generation of kinase inhibitors and other therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to effectively leverage this important scaffold in their drug discovery endeavors. The continued exploration of the chemical space accessible from this compound is poised to yield further innovations in the treatment of a wide range of human diseases.

References

- Buchwald-Hartwig amination. In: Wikipedia. Accessed January 8, 2026. [Link]

- Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Application Notes and Protocols. Benchchem. Accessed January 8, 2026.

- (6-Bromo-pyridin-3-ylmethyl)-cyclopropyl-amine hydrochloride. MySkinRecipes. Accessed January 8, 2026.

- 1159821-66-5 Cas No. | this compound. Apollo Scientific. Accessed January 8, 2026.

- WO2015148354A3 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.

- Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 8, 2026.

- Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. Accessed January 8, 2026.

- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Accessed January 8, 2026.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. Accessed January 8, 2026.

- 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0205441). NP-MRD. Accessed January 8, 2026.

- US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 8, 2026.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Accessed January 8, 2026.

- Proton NMR chemical shifts and coupling constants for brain metabolites. Accessed January 8, 2026.

- US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.

- This compound | 1159821-66-5. Sigma-Aldrich. Accessed January 8, 2026.

- PIM kinase inhibitors: an updated patent review (2016-present). PubMed. Accessed January 8, 2026.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. Accessed January 8, 2026.

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. PMC - NIH. Published April 12, 2025. Accessed January 8, 2026.

- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Accessed January 8, 2026.

- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. Accessed January 8, 2026.

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Published March 24, 2024. Accessed January 8, 2026.

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences. Accessed January 8, 2026.

- IR Spectroscopy Tutorial: Amines. Accessed January 8, 2026.

- (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. ResearchGate. Published February 13, 2019. Accessed January 8, 2026.

- 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Published March 20, 2024. Accessed January 8, 2026.

- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. Accessed January 8, 2026.

- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. ResearchGate. Published April 7, 2025. Accessed January 8, 2026.

- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Accessed January 8, 2026.

- 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. YouTube. Published May 15, 2021. Accessed January 8, 2026.

- 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Published August 5, 2025. Accessed January 8, 2026.

- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. Accessed January 8, 2026.

- 1H NMR Spectroscopy. Accessed January 8, 2026.

- Cyclopropylamine. NIST WebBook. Accessed January 8, 2026.

- Structure and IR Spectra of 3(5)

Sources

- 1. 1159821-66-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | 1159821-66-5 [sigmaaldrich.com]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0205441) [np-mrd.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Cyclopropylamine [webbook.nist.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orbit.dtu.dk [orbit.dtu.dk]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. Synthesis and pharmacological evaluation of some (pyridyl)cyclopropylmethyl amines and their methiodides as nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. WO2015148354A3 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF - Google Patents [patents.google.com]

- 23. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 24. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

potential applications of 6-Cyclopropylpyridin-3-amine in medicinal chemistry

A Guide to the Cyclopropyl-Aminopyridine Scaffold in Medicinal Chemistry

Abstract

The confluence of a pyridine ring, an amino group, and a cyclopropyl moiety creates a privileged structural motif in modern medicinal chemistry. This guide delves into the multifaceted applications of the cyclopropyl-aminopyridine scaffold, a core component in a growing number of therapeutic agents. We will explore the unique physicochemical properties imparted by this combination, detail robust synthetic strategies, and analyze its role in the design of targeted therapies through in-depth case studies. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged scaffolds" serve as versatile starting points for designing ligands that can interact with a wide range of biological targets. The aminopyridine core is one such scaffold, found in numerous FDA-approved drugs and clinical candidates.[1] Its nitrogen-bearing heterocyclic structure is a rich source for establishing key interactions, such as hydrogen bonds, with enzymes and receptors.[1]

The strategic incorporation of a cyclopropyl group onto this scaffold further enhances its desirability. The cyclopropyl ring, a small, strained carbocycle, is not merely a passive structural element.[2] It introduces a unique set of steric and electronic properties that medicinal chemists can exploit to fine-tune a molecule's pharmacological profile.[2][3]

Key contributions of the cyclopropyl moiety include:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often improving a drug's half-life.[4]

-

Conformational Rigidity: The rigid nature of the ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a target and potentially increasing potency.[3]

-

Improved Physicochemical Properties: It can modulate lipophilicity and aqueous solubility, crucial parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Novel Vectorial Exit: The three-dimensional nature of the cyclopropyl group can provide a unique exit vector from a binding pocket, allowing for the exploration of new chemical space and potentially enhancing selectivity.

This guide will focus on the applications of the 6-cyclopropylpyridin-3-amine core and its isomers, a scaffold that elegantly combines the advantageous features of both the aminopyridine and the cyclopropyl group.

Synthetic Strategies for Accessing the Cyclopropyl-Aminopyridine Core

The efficient synthesis of the cyclopropyl-aminopyridine scaffold is crucial for its exploration in drug discovery programs. Several robust methods have been developed, with the choice of route often depending on the desired substitution pattern and the scale of the synthesis. A common and versatile approach involves a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of a this compound derivative starting from a di-halogenated pyridine.

Step 1: Monosubstitution of a Dihalopyridine A di-halogenated pyridine, such as 2,5-dibromopyridine, is selectively reacted with an amine source under conditions that favor monosubstitution. This step leverages the differential reactivity of the halogen atoms on the pyridine ring.

Step 2: Suzuki-Miyaura Cross-Coupling The resulting bromo-aminopyridine intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid. This palladium-catalyzed reaction is highly efficient for forming the carbon-carbon bond between the pyridine ring and the cyclopropyl group.

Experimental Details:

-

Reaction Setup: To a solution of 5-bromo-2-aminopyridine (1 equivalent) in a suitable solvent mixture such as 1,4-dioxane and water (4:1) is added cyclopropylboronic acid (1.5 equivalents) and a base such as potassium carbonate (3 equivalents).

-

Catalyst Addition: The mixture is degassed with argon or nitrogen for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), is then added.

-

Reaction Conditions: The reaction vessel is sealed and heated to 80-100 °C for 12-24 hours, with progress monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Diagram 1: Synthetic Workflow

Caption: General workflow for synthesizing a cyclopropyl-aminopyridine.

Applications in Drug Discovery: Case Studies

The true value of the cyclopropyl-aminopyridine scaffold is demonstrated by its incorporation into drug candidates targeting a range of diseases. The pyridine nitrogen and the exocyclic amine often act as a "hinge-binding" motif, a common feature in kinase inhibitors.

Case Study 1: Janus Kinase (JAK) Inhibitors

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity. Dysregulation of JAK signaling is implicated in autoimmune diseases and cancer.

-

The Role of the Scaffold: In several JAK inhibitors, the aminopyridine portion of the scaffold forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The 6-cyclopropyl group is positioned to occupy a nearby hydrophobic pocket. This interaction is critical for both potency and selectivity.

-

Structure-Activity Relationship (SAR): Medicinal chemistry campaigns have shown that substitution on the cyclopropyl group can be used to modulate selectivity among the different JAK family members (JAK1, JAK2, JAK3, and TYK2). For example, introducing small polar groups can disfavor binding to one isoform over another by creating steric or electronic clashes.

Diagram 2: Kinase Inhibition Mechanism

Caption: Inhibition of the JAK-STAT pathway by a cyclopropyl-aminopyridine.